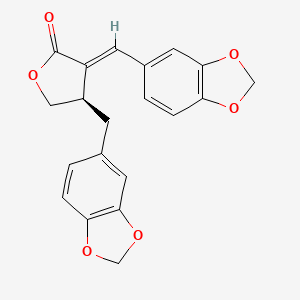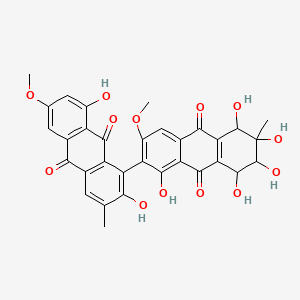
2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its physical and chemical properties. Unfortunately, the specific molecular structure analysis for this compound is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties for this compound are not available in the search results .Wissenschaftliche Forschungsanwendungen
Redox Behavior Analysis
The redox behavior of anthracenediones, closely related to the specified compound, has been studied in various pH conditions. Such studies are crucial for understanding the electron transfer processes and thermodynamics, offering insights into potential applications in electrochemistry and materials science (Ahmad et al., 2015).
Intramolecular Reactions
The intramolecular behaviors of anthracenediones, including processes like condensation and cyclization, are significant for synthetic chemistry. These reactions are essential in the biomimetic synthesis of complex organic compounds (Kendall & Shechter, 2001), (Uno et al., 2001).
Synthesis of Cytotoxic Compounds
Aminoanthraquinones derived from anthracenediones have been synthesized and tested for cytotoxic activity against cancer cells. This indicates potential applications in developing novel chemotherapeutic agents (Nor et al., 2013).
Drug Resistance Overcoming
Studies have explored anthracene-9,10-dione derivatives for their effectiveness in overcoming drug resistance in cancer therapy. This is significant for advancing cancer treatment strategies (Sangthong et al., 2013).
Acid-Catalyzed Cyclizations
Research on the acid-catalyzed cyclization of anthracenol derivatives has implications for organic synthesis, particularly in creating complex molecular architectures (Gao et al., 2006).
Pyrolytic Behavior
The pyrolytic behavior of anthracene derivatives is an important area of study for understanding thermal stability and decomposition pathways, relevant for material science applications (Kendall et al., 1999).
Tautomerism Studies
Investigations into the tautomerism of anthracene derivatives offer insights into the dynamic behavior of these molecules, which is vital for understanding their chemical properties and reactivity (Morley et al., 1996).
Crystal Structure Analysis
The determination of crystal structures of anthracene derivatives enhances our understanding of molecular geometries and intermolecular interactions, crucial for the development of new materials (Chen et al., 2008), (Yamamura et al., 1988).
Synthesis of Bioactive Compounds
The synthesis of bioactive anthracene derivatives is an area of significant interest due to their potential applications in medicine and pharmacology (Hua et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O13/c1-9-5-11-17(26(37)16-12(24(11)35)6-10(44-3)7-14(16)33)20(23(9)34)19-15(45-4)8-13-18(27(19)38)28(39)21-22(25(13)36)30(41)32(2,43)31(42)29(21)40/h5-8,29-31,33-34,38,40-43H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGFKGASHCTNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C3=C(C=C4C(=C3O)C(=O)C5=C(C4=O)C(C(C(C5O)O)(C)O)O)OC)C(=O)C6=C(C2=O)C=C(C=C6O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922598 | |
| Record name | 1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro[1,2'-bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-dihydroxy-6-methoxy-3-methyl-1-(1,5,6,7,8-pentahydroxy-3-methoxy-6-methyl-9,10-dioxo-7,8-dihydro-5H-anthracen-2-yl)anthracene-9,10-dione | |
CAS RN |
118074-08-1 | |
| Record name | Alterporriol C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118074081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro[1,2'-bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



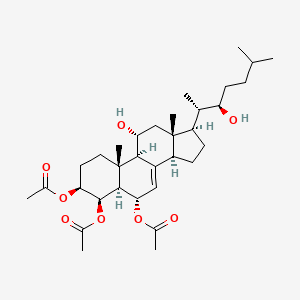
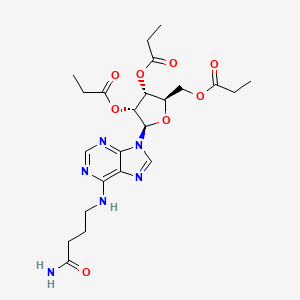

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
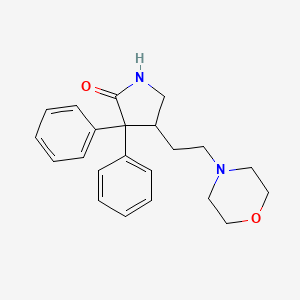

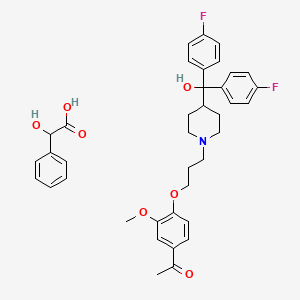
![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)


